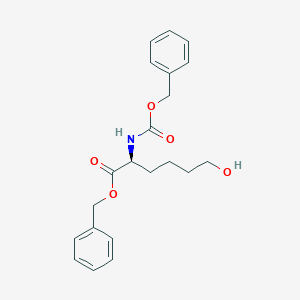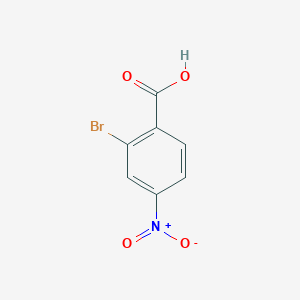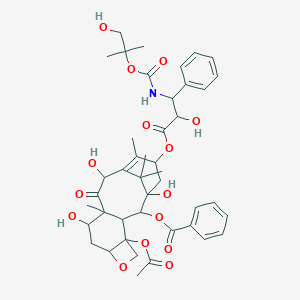![molecular formula C11H15NO3 B019001 N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide CAS No. 106827-66-1](/img/structure/B19001.png)
N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dihydroxyphenethyl)propanamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a catechol group (3,4-dihydroxyphenyl) attached to an ethyl chain, which is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydroxyphenethyl)propanamide typically involves the reaction of 3,4-dihydroxyphenethylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production methods for N-(3,4-Dihydroxyphenethyl)propanamide are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dihydroxyphenethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The catechol group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups on the catechol ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Quinones are the major products.
Reduction: The corresponding amine is formed.
Substitution: Various substituted catechol derivatives are formed depending on the electrophile used.
Scientific Research Applications
N-(3,4-Dihydroxyphenethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its adhesive properties make it useful in the study of bioadhesives and biomimetic materials.
Medicine: It is investigated for its potential use in drug delivery systems and tissue engineering.
Industry: Its adhesive properties are explored for use in industrial adhesives and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-Dihydroxyphenethyl)propanamide is primarily related to its catechol group, which can form strong hydrogen bonds and coordinate with metal ions. This allows it to adhere to various surfaces and interact with biological molecules. The molecular targets and pathways involved include interactions with proteins and enzymes that have metal ion cofactors .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dihydroxyphenethyl)acrylamide
- N-(3,4-Dihydroxyphenethyl)methacrylamide
- N-phenethyl methacrylamide
- N-(4-hydroxyphenethyl)methacrylamide
Uniqueness
N-(3,4-Dihydroxyphenethyl)propanamide is unique due to its specific combination of a catechol group with a propanamide moiety, which imparts distinct adhesive properties and potential biological activities. Compared to its analogs, it may offer different reactivity and binding characteristics due to the presence of the propanamide group .
Properties
CAS No. |
106827-66-1 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-11(15)12-6-5-8-3-4-9(13)10(14)7-8/h3-4,7,13-14H,2,5-6H2,1H3,(H,12,15) |
InChI Key |
DNJPNZATKVPLOH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCC(=O)NCCC1=CC(=C(C=C1)O)O |
Synonyms |
Propanamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)

![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)

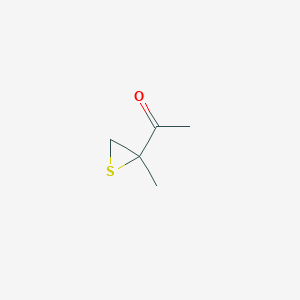

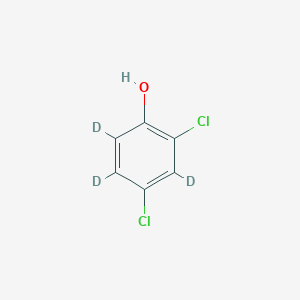
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
